2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro-
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Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- is a synthetic organic compound that belongs to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- typically involves the bromination and fluorination of a benzoxazinone precursor. Common synthetic routes may include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Employing reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaI in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- involves its interaction with molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound without bromine and fluorine substitutions.
8-Bromo-2H-1,4-Benzoxazin-3(4H)-one: A brominated derivative.
2,2-Difluoro-2H-1,4-Benzoxazin-3(4H)-one: A fluorinated derivative.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- is unique due to the presence of both bromine and fluorine atoms, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H4BrF2NO2 |
---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
8-bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H4BrF2NO2/c9-4-2-1-3-5-6(4)14-8(10,11)7(13)12-5/h1-3H,(H,12,13) |
InChI Key |
QUUHLKCOZRRASG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(C(=O)N2)(F)F |
Origin of Product |
United States |
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